molecular formula C11H12ClNO2 B1475991 1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1860344-29-1

1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No.: B1475991
CAS No.: 1860344-29-1
M. Wt: 225.67 g/mol
InChI Key: IZURPIBXDJBSJD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research emphasizes the synthesis of various heterocyclic compounds, including azetidine and pyrimidine derivatives, through methodologies such as microwave-assisted synthesis and condensation reactions. These methods offer rapid and efficient routes for preparing nitrogen and sulfur-containing heterocycles, which are pivotal in pharmaceutical research and development (Mistry & Desai, 2006), (Ram C.Merugu, D.Ramesh & B.Sreenivasulu, 2010).

Characterization and Properties

Studies also focus on the characterization and properties of synthesized compounds. Techniques like nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis are employed to confirm the structure of newly synthesized heterocycles, ensuring their suitability for further applications (Abdel-Wahab, Farahat, Kariuki & El‐Hiti, 2023), (Şahin, Septioğlu, Calis & Işık, 2014).

Biological and Pharmacological Applications

Antimicrobial and Antifungal Activities

Numerous studies have been conducted to evaluate the antimicrobial and antifungal properties of synthesized compounds. These studies reveal significant potential in treating various bacterial and fungal infections, highlighting the importance of these compounds in medical and pharmaceutical applications (Wanjari, 2020), (Ruan et al., 2011).

Antioxidant Properties

The antioxidant activity of certain derivatives has been explored, emphasizing the role of electron-withdrawing and electron-donating groups in enhancing this activity. This research is crucial for developing compounds that can mitigate oxidative stress, a factor in various chronic diseases (Thanuja et al., 2022).

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-9(10)11(15)7-13-5-8(14)6-13/h1-4,8,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZURPIBXDJBSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.